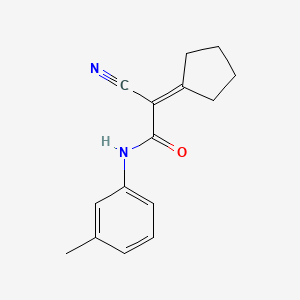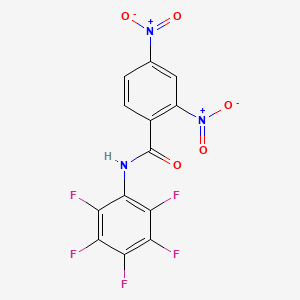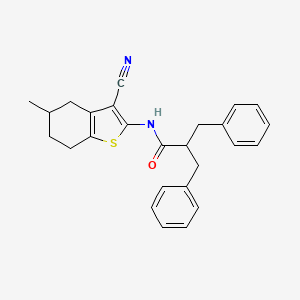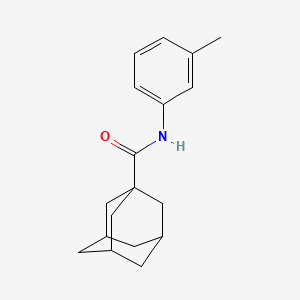![molecular formula C15H14BrNO B15041770 4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol](/img/structure/B15041770.png)
4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol is a chemical compound with the molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-ethylphenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol involves its ability to form stable complexes with metal ions. The imine group can coordinate with metal ions, facilitating various catalytic and biological processes . The compound’s structure allows for keto-enol tautomerism, which can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-[(3-ethylphenyl)imino]methyl]phenol
- 4-Bromo-2-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
- **4-Bromo-2-[(E)-[(4-(4-bromo-2-hydroxyphenyl)methylidene)amino]phenyl]sulfonyl]phenyl}imino)methyl]phenol
Uniqueness
4-Bromo-2-[(E)-[(4-ethylphenyl)imino]methyl]phenol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the ethyl group on the phenyl ring can affect the compound’s steric and electronic environment, making it distinct from other similar Schiff bases .
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-bromo-2-[(4-ethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-3-6-14(7-4-11)17-10-12-9-13(16)5-8-15(12)18/h3-10,18H,2H2,1H3 |
InChI Key |
NPPDWJUIMPFASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B15041691.png)

![4-(2-Nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine](/img/structure/B15041704.png)


![N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine](/img/structure/B15041734.png)

![4-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15041745.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide](/img/structure/B15041758.png)

![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B15041763.png)
![3-{5-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15041764.png)

